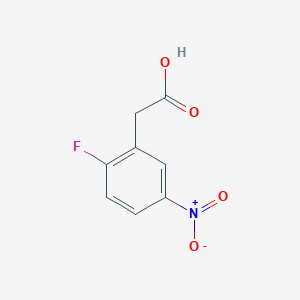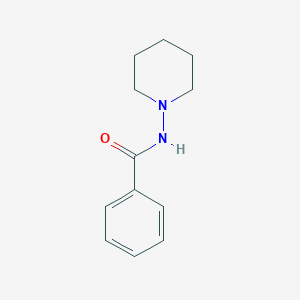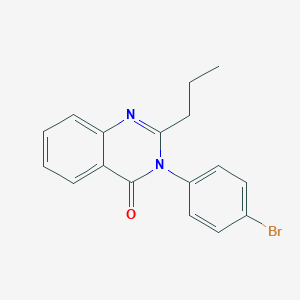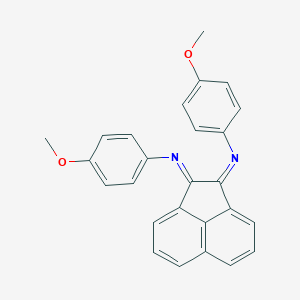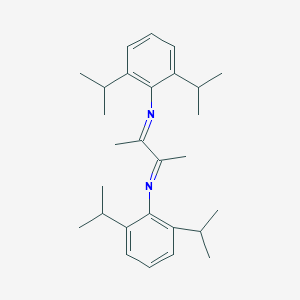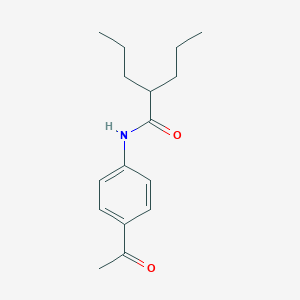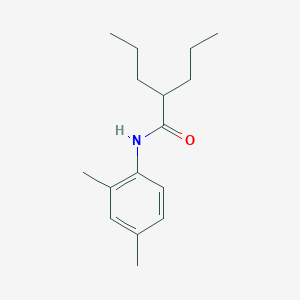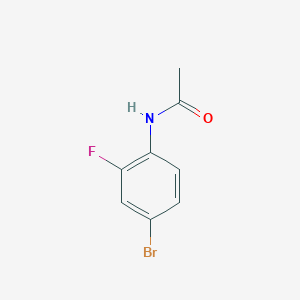
N-(4-Bromo-2-fluorophenyl)acetamide
Übersicht
Beschreibung
“N-(4-Bromo-2-fluorophenyl)acetamide” is a chemical compound with the CAS Number: 326-66-9 . It has a linear formula of C8H7BrFNO . The molecular weight of this compound is 232.05 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(4-bromo-2-fluorophenyl)acetamide . The InChI code for this compound is 1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“N-(4-Bromo-2-fluorophenyl)acetamide” is a solid at room temperature . It has a boiling point of 229.7°C at 760 mmHg and a melting point of 148-151°C .Wissenschaftliche Forschungsanwendungen
Potential Pesticide Applications : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized for their potential as pesticides. These compounds were analyzed using X-ray powder diffraction (Olszewska, Pikus, & Tarasiuk, 2008).
Antidepressant and Anticonvulsant Activities : A derivative, 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(4-bromophenyl)acetamide, was studied for its antidepressant and anticonvulsant properties. It showed reduced immobility times in behavioral tests in mice, indicating potential antidepressant activity (Xie, Tang, Pan, & Guan, 2013).
Antimicrobial Properties : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, including variants with the N-(4-Bromo-2-fluorophenyl) group, have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013).
Synthesis and Biological Assessment for Antimicrobial Activity : N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide, a derivative, was synthesized and its structure elucidated. It exhibited high inhibitory effects against Aspergillus niger and Staphylococcus aureus (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Immunopotentiator Applications : N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763) has been investigated as an immunomodulator, enhancing the cytolytic T-lymphocyte response and potentially aiding in cancer treatment (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).
Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Effects : N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives have shown potential in cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects (Rani, Pal, Hegde, & Hashim, 2016).
Mushroom Tyrosinase Inhibition : N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, a triazole-based compound, was found to inhibit mushroom tyrosinase, suggesting applications in melanogenesis inhibition (Hassan et al., 2022).
Antiplasmodial Properties : Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, incorporating the 4-fluorophenyl group, showed potential antiplasmodial properties against Plasmodium falciparum (Mphahlele, Mmonwa, & Choong, 2017).
Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was produced via chemoselective monoacetylation of 2-aminophenol (Magadum & Yadav, 2018).
Safety And Hazards
The safety information for “N-(4-Bromo-2-fluorophenyl)acetamide” indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P332+P313+P362+P364, P305+P351+P338+P337+P313, and P501 .
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYGKMDWQBWUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186293 | |
| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-fluorophenyl)acetamide | |
CAS RN |
326-66-9 | |
| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-bromo-2-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3HCD2QTE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

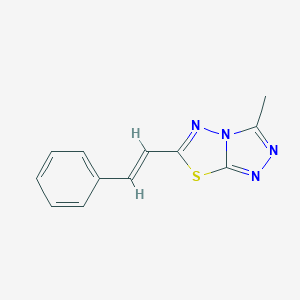
![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
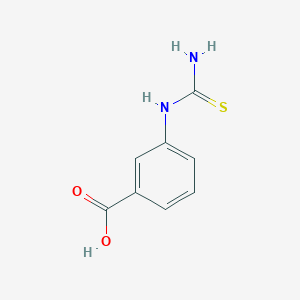
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)
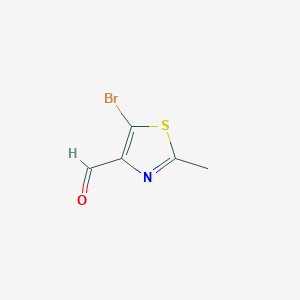
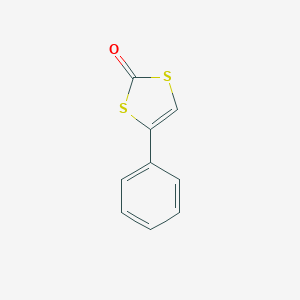
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
